molecular formula C7H4FN3O2 B2463833 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1785397-30-9

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2463833
CAS No.: 1785397-30-9
M. Wt: 181.126
InChI Key: GSWZZOVNGUBYLE-UHFFFAOYSA-N
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Description

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the halogen exchange (Halex) reaction. This method starts with 5-iodo-1,2,3-triazoles, which undergo a halogen exchange reaction using potassium fluoride (KF) at elevated temperatures (around 180°C) under microwave irradiation . This reaction is tolerant of various functional groups, making it a versatile approach for synthesizing fluorinated triazoles.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Halex reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of complex ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific fluorine substitution pattern and the resulting electronic and steric effects

Properties

IUPAC Name

5-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-9-10-6(7(12)13)11(4)5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWZZOVNGUBYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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